molecular formula C7H3BrF2O2 B139386 4-Bromo-2,2-difluoro-1,3-benzodioxole CAS No. 144584-66-7

4-Bromo-2,2-difluoro-1,3-benzodioxole

Cat. No.: B139386
CAS No.: 144584-66-7
M. Wt: 237 g/mol
InChI Key: LSZYHXNOLVSZHH-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 4-Bromo-2,2-difluoro-1,3-benzodioxole is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases .

Industry: The compound is used in the production of dyes and pigments. It also finds applications in the development of new materials with specific properties .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . It should be used in a well-ventilated area and kept in tightly sealed containers when not in use .

Mechanism of Action

Target of Action

It is often used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,2-difluoro-1,3-benzodioxole. For instance, it is slightly soluble in water , which could affect its distribution and elimination in the body. It is also unstable under normal temperature and should be stored at 2 - 4°C . Incompatible material is oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,2-difluoro-1,3-benzodioxole typically involves the bromination of 2,2-difluoro-1,3-benzodioxole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzodioxole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 4-Bromo-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both bromine and fluorine atoms on the benzodioxole ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-bromo-2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-2-1-3-5-6(4)12-7(9,10)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZYHXNOLVSZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378349
Record name 4-bromo-2,2-difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144584-66-7
Record name 4-Bromo-2,2-difluoro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144584-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2,2-difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,2-difluoro-1,3-dioxaindane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the migration of bromine in 4-bromo-2,2-difluoro-1,3-benzodioxole important?

A1: The ability to selectively migrate the bromine atom from the 4-position to the 5-position in this compound is significant because it allows for the synthesis of novel derivatives that wouldn't be easily accessible otherwise. This is particularly important for exploring the potential applications of these derivatives in various fields, such as medicinal chemistry or materials science. The study found that this migration is driven by a "basicity gradient" and is facilitated by protecting the 7-position of the molecule with a trialkylsilyl group [].

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